Methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate

CAS No.: 332388-37-1

Cat. No.: VC5446952

Molecular Formula: C13H17N5O5

Molecular Weight: 323.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332388-37-1 |

|---|---|

| Molecular Formula | C13H17N5O5 |

| Molecular Weight | 323.309 |

| IUPAC Name | methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate |

| Standard InChI | InChI=1S/C13H17N5O5/c1-16-10-9(11(20)15-13(16)21)18(7-8(19)22-2)12(14-10)17-3-5-23-6-4-17/h3-7H2,1-2H3,(H,15,20,21) |

| Standard InChI Key | GWJSXFITWCDWOZ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

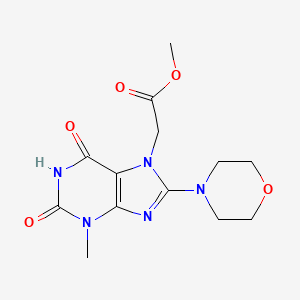

The compound features a purine core substituted at the 3-position with a methyl group, at the 7-position with an acetate ester, and at the 8-position with a morpholine ring. The morpholine group () introduces a six-membered ring containing one oxygen and one nitrogen atom, which enhances hydrogen-bonding capacity and solubility in polar solvents. The acetate ester () at the 7-position contributes to lipophilicity, influencing membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetate |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)OC |

| InChI Key | GWJSXFITWCDWOZ-UHFFFAOYSA-N |

| Topological Polar SA | 126 Ų |

| Hydrogen Bond Acceptors | 7 |

Solubility and Stability

While solubility data remain unreported, structural analogs suggest moderate solubility in dimethyl sulfoxide (DMSO) and ethanol. The ester group renders the compound susceptible to hydrolysis under alkaline conditions, necessitating storage at neutral pH and low temperatures.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the purine core functionalization:

-

Purine Core Formation: Condensation of 4,5-diaminopyrimidine with glyoxal under acidic conditions yields the xanthine scaffold.

-

Morpholine Incorporation: Nucleophilic substitution at the 8-position using morpholine in the presence of potassium carbonate ().

-

Esterification: Reaction with methyl chloroacetate introduces the acetate group at the 7-position.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Morpholine Substitution | Morpholine, , DMSO, 80°C | 65–72% |

| Esterification | Methyl chloroacetate, EtOH, reflux | 58% |

Purification and Characterization

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Nuclear magnetic resonance (NMR) confirms substitution patterns:

-

NMR (400 MHz, DMSO-): δ 3.72 (s, 3H, OCH3), 3.65–3.60 (m, 4H, morpholine), 2.91 (s, 3H, NCH3).

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Morpholine Impact: The morpholine ring enhances water solubility and binding to hydrophilic enzyme pockets.

-

Ester vs. Carboxylic Acid: Methyl ester improves cell permeability compared to free acids, as evidenced in prodrug designs .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Ethyl 2-[1,3-Dimethyl-8-(4-Methylpiperidinyl)-2,6-Dioxopurin-7-yl]Acetate

| Property | Target Compound | Piperidine Analog |

|---|---|---|

| Molecular Weight | 323.309 | 377.445 |

| Bioactivity | Putative kinase inhibition | Confirmed anticancer activity |

| Solubility | Moderate (DMSO) | Low (aqueous) |

Future Research Directions

-

Solubility Profiling: Systematic studies in varied solvents.

-

In Vivo Efficacy: Testing in inflammation and oncology models.

-

Prodrug Development: Hydrolysis to active carboxylic acid form.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume